4-Dimethylamino-piperidine-4-carboxylic acid amide
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Overview
Description
4-Dimethylamino-piperidine-4-carboxylic acid amide is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-piperidine-4-carboxylic acid amide typically involves the reaction of piperidine derivatives with dimethylamine and carboxylic acid derivatives. One common method is the reductive amination of piperidine-4-carboxylic acid with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylamino-piperidine-4-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the amide group.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-Dimethylamino-piperidine-4-carboxylic acid amide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Dimethylamino-piperidine-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar chemical properties.
Piperidine-4-carboxylic acid: A precursor in the synthesis of 4-Dimethylamino-piperidine-4-carboxylic acid amide.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H17N3O |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-(dimethylamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C8H17N3O/c1-11(2)8(7(9)12)3-5-10-6-4-8/h10H,3-6H2,1-2H3,(H2,9,12) |
InChI Key |
VHKDFUCTAJWSQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCNCC1)C(=O)N |
Origin of Product |
United States |
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